

In-Depth Toxicological Profile of 4-tert-Butylcatechol (4-TBC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butylcatechol

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-tert-**Butylcatechol** (4-TBC), a synthetic antioxidant, is widely utilized as a polymerization inhibitor in the manufacturing of plastics and rubber. Its chemical properties also lend to its use in various industrial applications, including as a stabilizer in oils and a component in printing inks. While effective in its industrial roles, the toxicological profile of 4-TBC necessitates a thorough understanding for risk assessment and safe handling. This technical guide provides a comprehensive overview of the toxicology of 4-TBC, detailing its effects from acute to chronic exposure, its genotoxic and carcinogenic potential, and its impact on reproduction and development. The underlying mechanisms of toxicity, particularly its role as a tyrosinase inhibitor and its influence on cellular oxidative stress, are also elucidated. This document is intended to serve as a critical resource for professionals in research and drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows.

Chemical and Physical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 98-29-3 | [1] |
| Molecular Formula | C ₁₀ H ₁₄ O ₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 50 °C | [1] |
| Boiling Point | 285 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [1] |

Toxicokinetics and Metabolism

4-tert-**Butylcatechol** is readily absorbed following oral and dermal administration.[3] Studies in Fischer 344 rats and B6C3F1 mice have shown that after absorption, 4-TBC is rapidly metabolized and excreted, primarily in the urine.[3] The metabolism of 4-TBC involves conjugation to form sulfates and glucuronides. A significant metabolite identified is mono-O-methylated 4-TBC.[3] Dermal absorption has been shown to be dose-dependent in rats.[3]

Toxicological Profile

Acute Toxicity

4-TBC exhibits moderate acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of 4-tert-**Butylcatechol**

| Species | Route | LD ₅₀ | Reference |
|---------|--------|------------------|-----------|
| Rat | Oral | 815 mg/kg bw | [4] |
| Rat | Dermal | 1331 mg/kg bw | [4] |

An acute oral toxicity study was conducted in Sprague Dawley rats (n=5/sex/dose).[4] The animals were administered a single dose of 4-TBC (95% purity) in paraffin oil at concentrations of 490, 680, 800, or 1200 mg/kg bw and 2000 mg/kg bw in males, and 680 or 880 mg/kg bw and 2000 mg/kg bw in females.[4] Mortality was observed and recorded to calculate the LD₅₀. [4]

In an acute dermal study, Sprague Dawley rats (n=5/sex/dose) were exposed to 4-TBC in paraffin oil applied to the skin at doses of 500, 750, 1120, or 1690 and 2000 mg/kg bw in males, and 750 or 1120 and 2000 mg/kg bw in females for 24 hours under a semi-occlusive patch.[4] Mortality was recorded to determine the LD₅₀. [4]

Skin and Eye Irritation/Corrosion

4-TBC is corrosive to the skin and eyes.

Table 2: Skin and Eye Irritation/Corrosion

| Test | Species | Observation | Reference |
|----------------|---------|-------------|-----------|
| Skin Corrosion | Rabbit | Corrosive | [4] |
| Eye Irritation | Rabbit | Corrosive | [4] |

A skin irritation study was performed on male New Zealand White rabbits.[5] A 0.5 mL dose of undiluted 4-TBC (85% in water) was applied to the skin under a semi-occlusive patch for 4 hours.[4][5] The skin was then observed for signs of erythema and edema at specified intervals.[5]

In an eye irritation study, a single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[6] The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[6]

Skin Sensitization

4-TBC is a potent skin sensitizer.

Table 3: Skin Sensitization

| Test | Species | Result | Reference |
|-------------------------------------|------------|--------------------|---------------------|
| Guinea Pig Maximisation Test (GPMT) | Guinea Pig | Positive | [4] |
| Local Lymph Node Assay (LLNA) | Mouse | Positive (EC3 <1%) | [4] |

The GPMT involves an induction phase and a challenge phase.[\[7\]](#) During induction, guinea pigs are exposed to the test substance via intradermal injection with an adjuvant, followed by topical application.[\[7\]](#) After a rest period, a challenge dose is applied topically, and the skin reaction is evaluated.[\[7\]](#)

In the LLNA, the test substance is applied to the dorsum of the ears of CBA mice for three consecutive days.[\[4\]](#)[\[8\]](#) On day 6, the mice are injected intravenously with ³H-methyl thymidine.[\[9\]](#) Five hours later, the draining auricular lymph nodes are excised, and lymphocyte proliferation is measured as an indicator of sensitization.[\[9\]](#)

Subchronic Toxicity

A 14-week study in F344/N rats and B6C3F1 mice was conducted by the National Toxicology Program (NTP).[\[5\]](#) The primary toxicity observed was to the forestomach of both species.[\[10\]](#)

Table 4: Subchronic Toxicity (14-Week Feed Study)

| Species | NOAEL (Forestomach Toxicity) | Reference |
|---------|------------------------------|----------------------|
| Rat | < 781 ppm | [10] |
| Mouse | 1,562 ppm | [10] |

Male and female F344/N rats and B6C3F1 mice were fed diets containing 0, 781, 1,562, 3,125, 6,250, or 12,500 ppm of 4-TBC for 14 weeks.[\[5\]](#) Endpoints evaluated included clinical observations, body weight, food consumption, and histopathology of major organs.[\[5\]](#)

Genotoxicity

The genotoxicity of 4-TBC has been evaluated in a battery of in vitro and in vivo assays.

Table 5: Genotoxicity of 4-tert-**Butylcatechol**

| Test | System | Result | Reference |
|---------------------------|------------------------|----------|-----------|
| Ames Test | <i>S. typhimurium</i> | Negative | [10] |
| In vivo Micronucleus Test | Rat Bone Marrow | Negative | [11] |
| In vivo Micronucleus Test | Mouse Peripheral Blood | Negative | [11] |

Male rats were administered 4-TBC via intraperitoneal injection three times at doses ranging from 125 to 500 mg/kg.[11] Bone marrow was collected and analyzed for the presence of micronucleated erythrocytes.[11] In mice, peripheral blood was analyzed after 14 weeks of dietary exposure.[11]

Carcinogenicity

There is no definitive evidence to classify 4-TBC as a carcinogen.[2] Long-term carcinogenicity studies in animals have not been extensively reported.[2]

A typical carcinogenicity study involves exposing rodents (rats or mice) to the test substance for a major portion of their lifespan (e.g., 24 months for rats).[12] The substance is administered daily, usually via the diet, at three dose levels plus a control.[12] Endpoints include the observation of neoplastic lesions, time to tumor appearance, and survival rates.[12]

Reproductive and Developmental Toxicity

Limited data are available on the reproductive and developmental toxicity of 4-TBC. A No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity has been identified.

Table 6: Reproductive Toxicity

| Species | NOAEL (males) | NOAEL (females) | Reference |
|---------|----------------------|---------------------|-----------|
| Rat | 12,500 ppm (in feed) | 6,250 ppm (in feed) | [4] |

In a one-generation study, male and female rodents are exposed to the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.[13] Endpoints evaluated include mating performance, fertility, gestation length, litter size, and pup viability and growth.[13]

Pregnant female animals (rats or rabbits) are administered the test substance daily from implantation to the day before caesarean section.[14] The dams are examined for signs of toxicity, and the fetuses are evaluated for external, visceral, and skeletal abnormalities.[14]

Mechanism of Action

The primary mechanisms of 4-TBC toxicity are related to its antioxidant properties, its ability to inhibit the enzyme tyrosinase, and the formation of reactive intermediates.

Antioxidant Activity and Reactive Oxygen Species (ROS) Generation

As a catechol derivative, 4-TBC can act as an antioxidant by scavenging free radicals. However, its metabolism can also lead to the formation of a reactive o-quinone intermediate. [15][16] This quinone is an electrophilic species that can readily react with cellular nucleophiles such as glutathione (GSH).[15] Depletion of cellular GSH can lead to oxidative stress and cytotoxicity.[15][16]

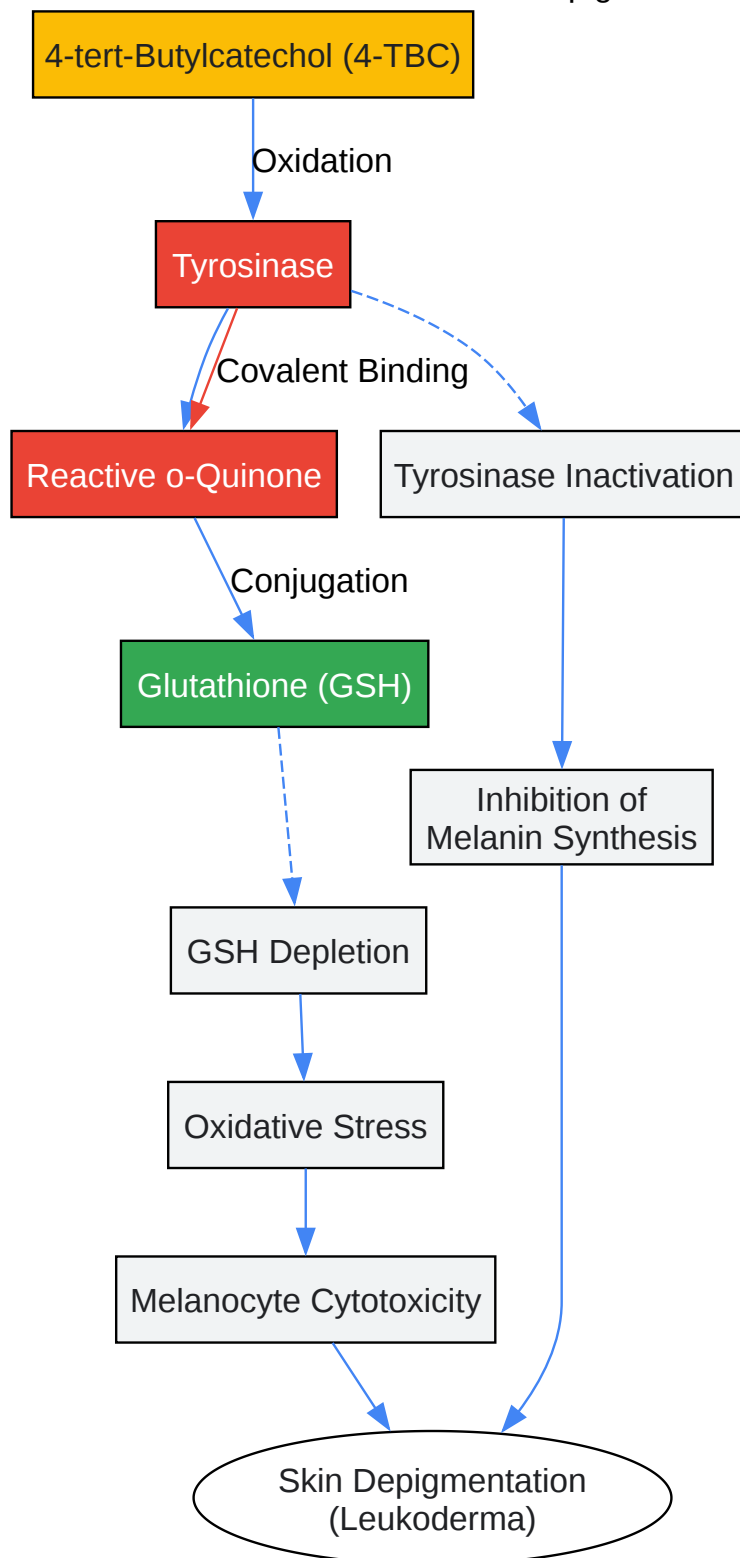
Tyrosinase Inhibition and Skin Depigmentation

4-TBC is a known inhibitor of tyrosinase, a key enzyme in melanin synthesis.[15][17] This inhibition is a primary cause of the skin depigmentation (leukoderma) observed in workers exposed to 4-TBC.[15] The proposed mechanism involves the oxidation of 4-TBC by tyrosinase to a reactive quinone, which can then covalently modify and inactivate the enzyme.[15] This process can also lead to melanocyte cytotoxicity.[6]

Visualizations

Signaling Pathway: 4-TBC Induced Skin Depigmentation

Mechanism of 4-TBC Induced Skin Depigmentation

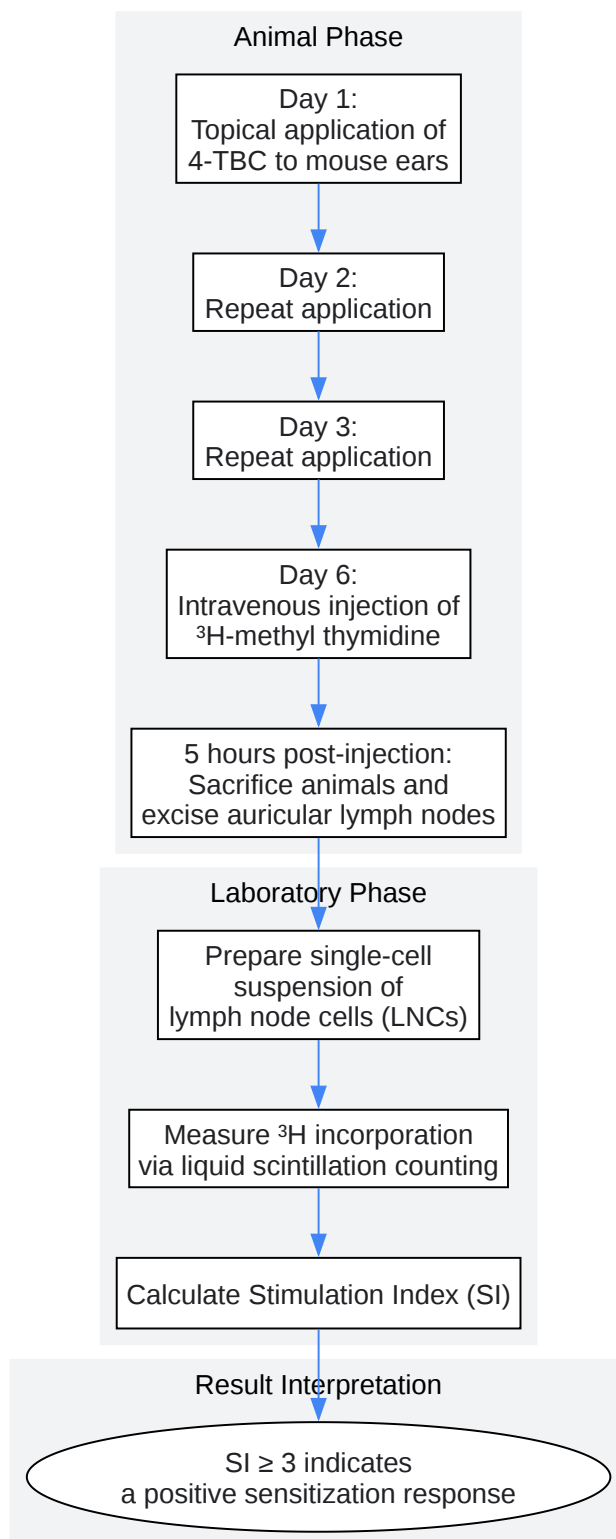


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Caption: Proposed mechanism of 4-TBC-induced skin depigmentation.

Experimental Workflow: Local Lymph Node Assay (LLNA)

Experimental Workflow of the Local Lymph Node Assay (LLNA)

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Caption: General workflow for the Local Lymph Node Assay (LLNA).

Conclusion

4-tert-**Butylcatechol** presents a multifaceted toxicological profile characterized by moderate acute toxicity, significant skin and eye corrosivity, and potent skin sensitization. While current evidence does not suggest a strong genotoxic or carcinogenic potential, further long-term studies would be beneficial for a more definitive conclusion. The primary mechanisms of toxicity involve the inhibition of tyrosinase, leading to skin depigmentation, and the generation of reactive quinone species that can induce oxidative stress and cellular damage. A thorough understanding of these toxicological endpoints and mechanisms is paramount for ensuring the safe handling and use of 4-TBC in industrial settings and for guiding future research and regulatory decisions. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for professionals engaged in the safety assessment of this and structurally related compounds.

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- To cite this document: BenchChem. [In-Depth Toxicological Profile of 4-tert-Butylcatechol (4-TBC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8746635#toxicological-profile-of-4-tert-butylcatechol>]

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